

# AV-105: Synthesis Pathway and Key Intermediates

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## Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

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**AV-105** is the tosylate precursor for the  $^{18}\text{F}$ -radiolabeled styrylpyridine compound,  $^{18}\text{F}$ -AV-45, which is utilized in Positron Emission Tomography (PET) imaging for neurodegenerative diseases.[1] The synthesis of **AV-105** is crucial for the subsequent radiofluorination step. The pathway is designed to be efficient and scalable, employing a tosylate group as a stable leaving group for the introduction of the  $^{18}\text{F}$  isotope.[2][3] The use of a tosylate precursor is advantageous as the resulting p-toluenesulfonic acid byproduct is more easily detected and purified via liquid chromatography with UV detection compared to byproducts from other leaving groups like mesylates.[2]

Two primary synthetic routes for **AV-105** have been described: an initial linear synthesis and a more efficient convergent synthesis.[2][3] The convergent approach, utilizing a Heck reaction, improves the overall efficiency and yield of the synthesis.[2][3]

## Convergent Synthesis Pathway

The more efficient, convergent synthesis of **AV-105** involves the preparation of two key fragments that are then coupled. The key steps and intermediates are outlined below.

Key Intermediates:

- tert-Butyl (4-vinylphenyl)carbamate: A mono-Boc-protected vinylaniline.[2]
- A styrylpyridine intermediate (14): The product of the Heck coupling reaction.

- **AV-105:** The final tosylated product, formally named (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[\[2\]](#)[\[3\]](#)

The overall yield for the synthesis starting from 2-bromo-5-iodopyridine is reported to be 40% over three steps.[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **AV-105**.

Step	Starting Materials	Key Reagents	Product	Yield
Boc Protection	Vinylaniline	Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP)	tert-Butyl (4-vinylphenyl)carbamate	N/A
Heck Coupling	2-bromo-5-iodopyridine, tert-Butyl (4-vinylphenyl)carbamate	Palladium catalyst	Styrylpyridine intermediate (14)	N/A
Tosylation	Styrylpyridine intermediate (14)	Tosyl chloride, triethylamine, DMAP	AV-105	N/A
Overall (3 steps)	2-bromo-5-iodopyridine	AV-105	40% <a href="#">[2]</a> <a href="#">[3]</a>	

Note: Specific yields for intermediate steps are not detailed in the source documents, only the overall yield.

## Experimental Protocols

Detailed experimental protocols for each step are outlined below based on the available information.

## Synthesis of tert-Butyl (4-vinylphenyl)carbamate (Mono-Boc-protected vinylaniline)

- Procedure: Vinylaniline (3.75 g, 31.4 mmol) and di-tert-butyl dicarbonate (7.55 g, 34.6 mmol) are stirred vigorously in water (23 mL) at room temperature for two hours.<sup>[2][3]</sup> The resulting precipitate is filtered. The filter cake is then redissolved in ethyl acetate (50 mL).<sup>[2][3]</sup> 4-dimethylaminopyridine (DMAP) is included in this Boc protection step to improve the reaction.<sup>[2]</sup>

## Heck Coupling Reaction

- Procedure: A Heck reaction is employed to couple the protected vinylaniline with the pyridine fragment. This method increases the convergency of the synthesis, leading to higher efficiency and yields.<sup>[2][3]</sup> Specific reagents and conditions for the Heck coupling are not detailed in the provided sources.

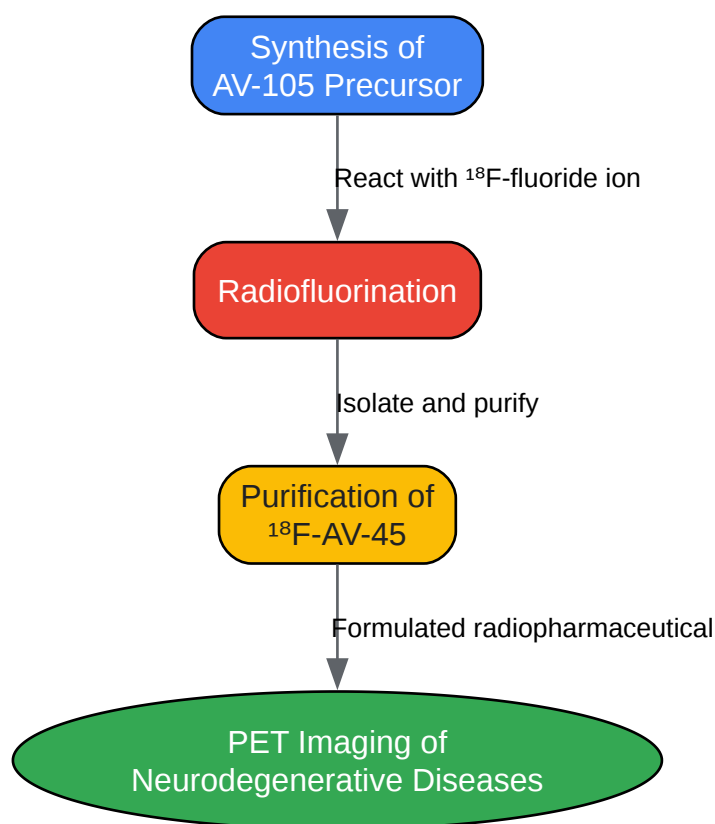
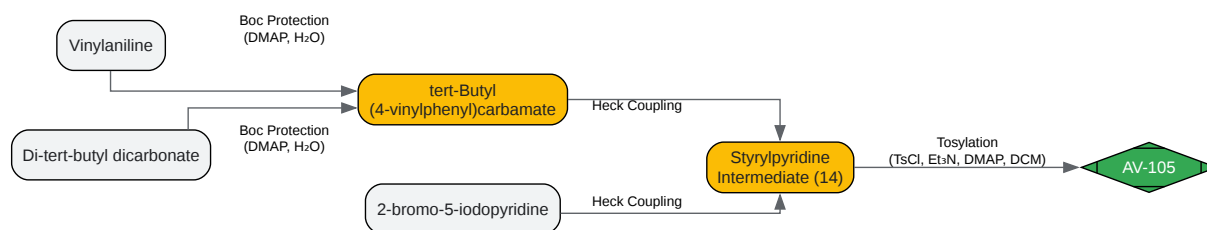
## Tosylation to Yield AV-105

- Procedure: The styrylpyridine intermediate (14) is subjected to tosylation.<sup>[2][3]</sup> The reaction is performed using tosyl chloride, triethylamine, and DMAP in dichloromethane (DCM).<sup>[2][3]</sup> The inclusion of DMAP reduces the time required for complete conversion of the starting material.<sup>[2]</sup>
- Purification: The final product, **AV-105**, is purified using medium pressure flash chromatography (e.g., Biotage).<sup>[2][3]</sup>

## Visualizations

### AV-105 Convergent Synthesis Pathway

The following diagram illustrates the convergent synthesis pathway for **AV-105**.



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## References

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